molecular formula C33H43N3 B3177679 2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine CAS No. 204203-14-5

2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine

Cat. No.: B3177679
CAS No.: 204203-14-5
M. Wt: 481.7 g/mol
InChI Key: NVPUVWBDTWBFRF-UHFFFAOYSA-N
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Description

2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine (C₃₃H₄₃N₃, MW 481.73) is a tridentate bis(imino)pyridine ligand characterized by bulky 2,6-diisopropylphenyl substituents on the imine nitrogen atoms (Fig. 1). Its synthesis involves the condensation of 2,6-diacetylpyridine with 2,6-diisopropylaniline . This ligand forms stable coordination complexes with transition metals (e.g., Fe, Co, Cr), which are widely employed in catalysis, including alkene polymerization and CO₂ cycloaddition reactions . The steric bulk of the diisopropyl groups enhances metal center stabilization, reducing catalyst deactivation .

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8/h11-23H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUVWBDTWBFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204203-14-5
Record name 204203-14-5
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Chemical Reactions Analysis

2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring substituted with two bulky di-i-propylphenylimino groups, contributing to its distinctive properties. Its molecular formula is C33H43N3, with a molecular weight of approximately 481.71 g/mol. The compound appears as a pale yellow powder with a density of 0.99 g/cm³ and has a boiling point of around 573.6ºC at 760 mmHg.

Catalytic Applications

1. Ligand in Metal-Catalyzed Reactions

2,6-Bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine serves as an effective ligand in various metal-catalyzed reactions:

  • Hydrogenation and Hydrosilation : It enhances the reactivity of iron catalysts in hydrogenation and hydrosilation processes involving olefins and alkynes. These reactions are crucial for the production of saturated hydrocarbons from unsaturated ones, significantly impacting petrochemical industries.
  • Polymerization : The compound facilitates the polymerization of norbornene monomers via metal-catalyzed processes. This application is vital for developing functional materials with tailored properties.
  • Regioselective Synthesis : It plays a role in the regioselective synthesis of α-aryl carboxylic acids from styrene derivatives and carbon dioxide (CO2), which have significant pharmaceutical relevance.

Table 1: Summary of Catalytic Applications

Application TypeReaction TypeMetal CatalystOutcome/Significance
HydrogenationAddition of H₂ to olefinsIronEfficient transformation of unsaturated hydrocarbons
PolymerizationNorbornene polymerizationVarious metalsCreation of functional polymers
Regioselective SynthesisConversion of styrenes to α-aryl carboxylic acidsIronImportant for drug development

Polymer Chemistry

In polymer chemistry, iPrPDI has been identified as a crucial ligand that enables the controlled polymerization of strained bicyclic compounds like norbornene. The resulting polymers exhibit unique mechanical properties and thermal stability, making them suitable for advanced material applications.

Case Study: Norbornene Polymerization

A study demonstrated that using iPrPDI as a ligand in metal-catalyzed polymerization resulted in polymers with:

  • High molecular weights
  • Defined glass transition temperatures
  • Tailored mechanical properties

These characteristics are essential for applications in coatings, adhesives, and other materials requiring specific performance metrics.

Organic Synthesis

The compound's role in organic synthesis extends to its ability to facilitate various transformations:

  • Imino Group Reactivity : The imino groups in iPrPDI can undergo nucleophilic attacks, making it a valuable intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Applications : Its derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. This is particularly relevant given the increasing demand for novel therapeutic agents.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The bulky substituents may influence interactions with biological targets, leading to unique pharmacological profiles.

Potential Biological Applications

  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens.
  • Anticancer Activity: Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine involves its function as a ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the catalytic process being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Bis(imino)pyridine Ligands
Compound Name Substituents Backbone Donor Atoms Molecular Formula Key Structural Features
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine 2,6-diisopropylphenyl Pyridine N,N,N C₃₃H₄₃N₃ High steric bulk, tridentate coordination
2,6-Bis[1-(phenylimino)ethyl]pyridine (L) Phenyl Pyridine N,N,N C₂₁H₁₉N₃ Less bulky, flexible for diverse metal binding
2,6-Bis(diphenylphosphino)pyridine Diphenylphosphine Pyridine P,P,P C₂₉H₂₃NP₂ Phosphine donors, stronger σ-donor ability
2,4-Bis[(2,6-diisopropylphenylimino)benzyl]-6-methylpyrimidine 2,6-diisopropylphenyl Pyrimidine N,N Not provided Bidentate coordination, heterocyclic core
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine 2,4,6-trimethylphenyl Pyridine N,N,N C₂₇H₃₁N₃ Moderate steric hindrance, planar geometry

Key Observations :

  • Steric Effects : The diisopropylphenyl groups in the target ligand provide greater steric protection compared to phenyl or trimethylphenyl substituents, preventing undesired side reactions in catalysis .
  • Electronic Effects: Bis(imino)pyridine ligands act as strong π-acceptors, whereas phosphine-based ligands (e.g., 2,6-bis(diphenylphosphino)pyridine) are stronger σ-donors, leading to distinct metal-ligand bonding .

Catalytic Performance in CO₂ Cycloaddition

Table 2: Catalytic Activity of Metal Complexes
Ligand Metal Complex Reaction (CO₂ + Propylene Oxide) Yield (%) TOF (h⁻¹) Conditions Reference
2,6-Bis[1-(phenylimino)ethyl]pyridine (L) [CrLCl₃] + DMAP Propylene carbonate synthesis 86.7 1026 100°C, 2.5 MPa, 4 h
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine Fe(II)/Co(II) complexes Alkene polymerization N/A N/A Not specified
2,3-Bis-(2,6-diisopropylphenylimino)butane Fe(II) complex Ethylene oligomerization N/A N/A 80°C, 10 bar ethylene

Key Findings :

  • The phenyl-substituted Cr complex exhibits high activity in CO₂ cycloaddition (TOF = 1026 h⁻¹) due to optimal balance of steric and electronic effects .
  • The diisopropylphenyl ligand’s metal complexes are more suited for alkene polymerization, where steric bulk prevents chain termination .

Thermal and Stability Properties

  • Thermal Stability: The phenylimino Cr complex (L) showed stability up to 200°C in thermogravimetric analysis (TGA), while the diisopropylphenyl variant’s stability is inferred to be higher due to increased rigidity .
  • Solubility: The diisopropylphenyl ligand’s solubility in non-polar solvents (e.g., toluene) is enhanced compared to phenyl analogues, facilitating homogeneous catalysis .

Mechanistic Insights

  • CO₂ Activation: DFT studies on the phenylimino Cr complex suggest CO₂ activation is rate-determining, with a calculated energy gap (∆E) of 23.4 kcal/mol .
  • Steric Influence : The diisopropylphenyl ligand’s bulk may hinder substrate approach in cycloaddition but stabilizes active metal centers in polymerization .

Biological Activity

2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine, commonly referred to as iPrPDI, is a complex organic compound characterized by its unique pyridine structure and bis(imino) functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a catalyst in various chemical reactions.

  • Molecular Formula : C33H43N3
  • CAS Number : 204203-14-5
  • Molecular Weight : 481.715 g/mol
  • Density : 0.99 g/cm³
  • Boiling Point : 573.6 °C at 760 mmHg
  • Flash Point : 300.7 °C

Enzyme Inhibition

Research has demonstrated that derivatives of pyridine compounds, including iPrPDI, exhibit significant inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) :
    • iPrPDI and its derivatives have shown potent inhibition of AChE with inhibition constants (K_i) ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM .
  • Carbonic Anhydrases (hCA I and II) :
    • The compound also inhibits human carbonic anhydrases with K_i values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

These findings suggest that iPrPDI could be a valuable lead compound in the development of therapeutic agents targeting neurological disorders and other conditions where these enzymes play a critical role.

Antioxidant Activity

In addition to enzyme inhibition, studies have indicated that compounds similar to iPrPDI possess antioxidant properties. For instance, related pyridine derivatives showed high activity against free radicals, with some exhibiting up to 72.93% inhibition against the DPPH radical at concentrations of 25 μg/mL .

Synthesis and Characterization

A notable study involved the synthesis of various bis(imino)pyridine ligands and their iron complexes, including iPrPDI derivatives. The research highlighted how modifications in the ligand structure could enhance catalytic activity in metal-catalyzed reactions such as cyclopropanation and epoxidation, demonstrating the versatility of these compounds in synthetic chemistry .

Catalytic Applications

The use of iPrPDI as a catalyst has been explored in reactions involving donor–acceptor diazo compounds, showcasing its effectiveness in facilitating metal carbene reactions. This opens avenues for further research into its applications in asymmetric synthesis and other catalytic processes .

Q & A

Q. What are the established synthetic routes for preparing 2,6-Bis[1-(2,6-Di-I-propylphenylimino)ethyl]pyridine?

The ligand is typically synthesized via condensation of 2,6-diacetylpyridine with substituted anilines. For example, refluxing 2,6-diacetylpyridine with 2-methyl-6-isopropylaniline in absolute ethanol, catalyzed by glacial acetic acid, yields the target compound in 78% after 48 hours. Crystallization from ethanol and vacuum drying are critical for purity . Modifications to substituents on the aniline moiety (e.g., diethyl, trimethylphenyl) alter steric and electronic properties, as shown in related syntheses .

Q. How is the crystal structure of this ligand characterized, and what are its key features?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P1 or P21/c, depending on substituents). Key parameters include unit cell dimensions (e.g., a = 8.2098 Å, b = 11.4125 Å, c = 13.0619 Å) and torsional angles between the pyridine core and iminoethyl arms. Weak intermolecular interactions (C–H···N, C–H···π) stabilize the lattice . Hydrogen atoms are geometrically constrained during refinement using programs like SHELXL97 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety codes include P210 (avoid heat/sparks/open flames), P201 (obtain specialized handling instructions), and P202 (do not proceed without understanding precautions). Use fume hoods, flame-resistant gloves, and inert storage conditions to mitigate flammability and inhalation risks .

Advanced Research Questions

Q. How do structural variations in substituents affect metal-ligand coordination and catalytic activity?

Bulky substituents (e.g., diisopropylphenyl) enforce a trigonal-bipyramidal geometry in iron(II) complexes, enhancing catalytic performance in oxidation reactions. For example, FeCl₂ complexes of this ligand show activity in ethylene polymerization, with turnover frequencies dependent on steric hindrance . Comparative studies with cobalt(II) and manganese(II) analogs reveal distinct redox behaviors, linked to metal-centered electron transfer pathways .

Q. What methodologies resolve crystallographic data discrepancies between derivatives?

Discrepancies in space groups (e.g., P1 vs. P21/c) arise from substituent-induced packing variations. Refinement protocols (e.g., CrysAlis PRO for absorption correction, Mercury for molecular graphics) and high-resolution data collection (Cu-Kα radiation, ω scans) minimize errors. For example, the diethylphenyl derivative (P21/c) exhibits a larger unit cell volume (1148.65 ų) compared to trimethylphenyl analogs .

Q. How does this ligand compare to analogous bis(imino)pyridines in stabilizing low-coordinate metal centers?

Electron-withdrawing substituents (e.g., dichlorophenyl) increase metal-ligand bond strength, as shown in copper(II) nitrate complexes with distorted square-pyramidal geometries. Magnetic susceptibility and EPR data confirm paramagnetic behavior, while DFT studies correlate ligand field strength with substituent electronegativity .

Q. What experimental strategies optimize catalytic efficiency in oxidation reactions using metal complexes of this ligand?

Kinetic studies under O₂ atmosphere reveal that cobalt(II) complexes catalyze ethylbenzene oxidation to acetophenone with >90% selectivity. Key parameters include solvent polarity (acetonitrile > toluene), temperature (70–90°C), and catalyst loading (0.5–1 mol%). Mechanistic probes (e.g., radical traps) confirm a Haber-Weiss pathway involving superoxide intermediates .

Data Contradiction Analysis

Q. Why do reported yields for ligand synthesis vary across studies?

Yield discrepancies (e.g., 78% vs. lower values in other reports) stem from reaction scale, purity of starting materials (e.g., 2,6-diacetylpyridine), and crystallization efficiency. Trace acetic acid accelerates imine formation but may degrade sensitive anilines, necessitating pH control .

Q. How can conflicting spectroscopic data for metal complexes be reconciled?

IR spectra of Fe(II) complexes show ν(C=N) stretches at 1600–1650 cm⁻¹, but shifts occur due to π-backbonding variations. XANES/EXAFS provide complementary insights into metal oxidation states and coordination numbers, resolving ambiguities from UV-Vis or NMR alone .

Methodological Recommendations

  • Synthesis : Optimize stoichiometry (2:1 aniline:diacetylpyridine) and reflux duration (24–72 hours) for maximal yield .
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Catalysis : Use GC-MS with internal standards (e.g., dodecane) for precise quantification of oxidation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine
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